6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains a trifluoroethyl group. This compound is part of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one family, which is known for its significant biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often involve high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow processes to ensure high throughput and scalability. These methods often employ in situ synthesis of intermediates and utilize process-friendly reagents to streamline the production .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and xylene. The reactions often require high temperatures and prolonged reaction times to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling . As a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Lacks the trifluoroethyl group but shares the core structure.
6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Contains a methyl group instead of a trifluoroethyl group.
6-(2,2,2-Trifluoroethyl)pyrrolo[1,2-d][1,3,4]oxadiazine: Contains a similar trifluoroethyl group but differs in the core structure.
Uniqueness
The presence of the trifluoroethyl group in 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one enhances its biological activity and makes it a valuable compound for various applications. This unique feature distinguishes it from other similar compounds and contributes to its effectiveness in inhibiting specific enzymes and pathways .
Properties
Molecular Formula |
C8H6F3N3O |
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Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)2-5-1-6-7(15)12-4-13-14(6)3-5/h1,3-4H,2H2,(H,12,13,15) |
InChI Key |
QFDXRVWKIXCPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1CC(F)(F)F |
Origin of Product |
United States |
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